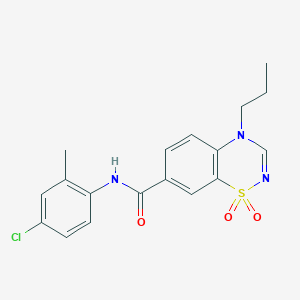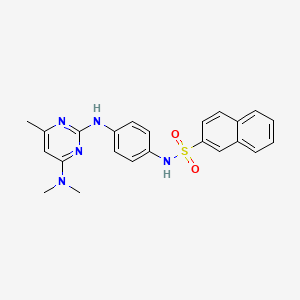![molecular formula C23H26N4O3S B11234960 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11234960.png)
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of 2H-1,5-benzodioxepin derivatives . Its chemical formula is C19H20N4O3S . The IUPAC name is quite a mouthful, so let’s break it down: it’s an acetamide derivative containing a benzodioxepin ring, a triazole moiety, and a dimethylphenyl group. The compound’s systematic name is (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid .
Vorbereitungsmethoden
Synthesis Routes: The synthetic routes for this compound are not widely documented, but one approach involves the condensation of appropriate precursors. For example, the benzodioxepin ring could be formed through cyclization of suitable starting materials.
Industrial Production: As of now, there isn’t a well-established industrial production method for this specific compound. Research in this area is ongoing, and future developments may lead to scalable synthesis routes.
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes various reactions due to its functional groups. These reactions may include:
Oxidation: Oxidative transformations of the sulfur atom or aromatic rings.
Reduction: Reduction of the triazole or carbonyl groups.
Substitution: Substitution reactions at the benzodioxepin ring or the acetamide moiety.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Medicinal Chemistry: Exploration of potential drug candidates due to the compound’s unique structure.
Organic Synthesis: Investigating its reactivity and utility in creating other complex molecules.
Biological Activity: Studying its effects on biological systems, including potential pharmacological activities.
Drug Development: Assessing its potential as a therapeutic agent.
Materials Science: Exploring applications in materials, such as polymers or coatings.
Wirkmechanismus
The exact mechanism of action remains to be elucidated. Researchers would need to investigate its interactions with cellular targets and pathways to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
While direct analogs of this compound are scarce, it shares structural features with other benzodioxepin derivatives. Further comparative studies would reveal its uniqueness and potential advantages.
Remember that research in this field is dynamic, and new findings may emerge over time
Eigenschaften
Molekularformel |
C23H26N4O3S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O3S/c1-4-27-22(17-9-10-19-20(13-17)30-12-6-11-29-19)25-26-23(27)31-14-21(28)24-18-8-5-7-15(2)16(18)3/h5,7-10,13H,4,6,11-12,14H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
YKPYOSCFFACWQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CC4=C(C=C3)OCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11234889.png)
![N-[3-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide](/img/structure/B11234894.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11234895.png)
![4-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11234902.png)

![5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide](/img/structure/B11234928.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11234935.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11234938.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11234944.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11234951.png)
![4-(2-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11234957.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B11234964.png)
![N-(4-bromophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11234965.png)
